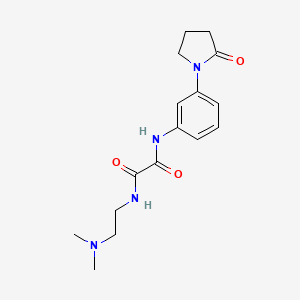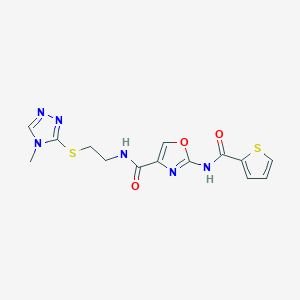
N-(Cyanomethyl)-2-(4-methylpiperazin-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Cyanomethyl)-2-(4-methylpiperazin-1-yl)benzamide, also known as CMMPB, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CMMPB belongs to the class of benzamide derivatives and is known for its unique chemical structure.
Mécanisme D'action
The mechanism of action of N-(Cyanomethyl)-2-(4-methylpiperazin-1-yl)benzamide is not fully understood. However, it is believed that the compound exerts its anticancer effects by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle.
Effets Biochimiques Et Physiologiques
N-(Cyanomethyl)-2-(4-methylpiperazin-1-yl)benzamide has been shown to have a significant impact on various biochemical and physiological processes. Studies have demonstrated that the compound can inhibit the activity of certain enzymes, including topoisomerase II and protein kinase C. N-(Cyanomethyl)-2-(4-methylpiperazin-1-yl)benzamide has also been shown to induce DNA damage, which can lead to cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using N-(Cyanomethyl)-2-(4-methylpiperazin-1-yl)benzamide in lab experiments is its potent cytotoxic activity against cancer cells. However, the compound has certain limitations, including its low solubility in water and its potential toxicity to normal cells.
Orientations Futures
There are several future directions for research on N-(Cyanomethyl)-2-(4-methylpiperazin-1-yl)benzamide. One area of interest is the development of more efficient synthesis methods to produce the compound in larger quantities. Another direction is the investigation of the compound's potential use in combination with other anticancer agents to enhance its efficacy. Additionally, further studies are needed to fully understand the mechanism of action of N-(Cyanomethyl)-2-(4-methylpiperazin-1-yl)benzamide and its potential therapeutic applications in other diseases.
In conclusion, N-(Cyanomethyl)-2-(4-methylpiperazin-1-yl)benzamide is a unique chemical compound that has shown promising results in the field of medicinal chemistry. Its potential use as an anticancer agent has been extensively studied, and there are several future directions for research on the compound. However, further studies are needed to fully understand its mechanism of action and potential applications in other diseases.
Méthodes De Synthèse
The synthesis of N-(Cyanomethyl)-2-(4-methylpiperazin-1-yl)benzamide involves a multi-step process that begins with the reaction of 4-methylpiperazine with 2-nitrobenzaldehyde. The resulting product is then reduced to the corresponding amine using sodium borohydride. The final step involves the reaction of the amine with cyanomethyl chloride to yield N-(Cyanomethyl)-2-(4-methylpiperazin-1-yl)benzamide.
Applications De Recherche Scientifique
N-(Cyanomethyl)-2-(4-methylpiperazin-1-yl)benzamide has been extensively studied for its potential use in the treatment of various diseases. One of the primary areas of research has been its use as an anticancer agent. Studies have shown that N-(Cyanomethyl)-2-(4-methylpiperazin-1-yl)benzamide exhibits potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer.
Propriétés
IUPAC Name |
N-(cyanomethyl)-2-(4-methylpiperazin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-17-8-10-18(11-9-17)13-5-3-2-4-12(13)14(19)16-7-6-15/h2-5H,7-11H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSKCUMQBQHXJSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC=C2C(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Cyanomethyl)-2-(4-methylpiperazin-1-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-(2-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)but-2-ynamide](/img/structure/B2558353.png)
![Methyl 7-(2,3-dichlorophenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2558354.png)

![N-(benzofuran-2-ylmethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2558356.png)
![N,N-dimethyl-4-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]aniline](/img/structure/B2558357.png)


